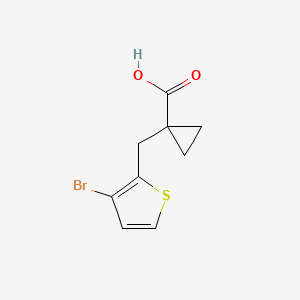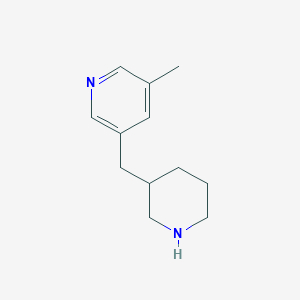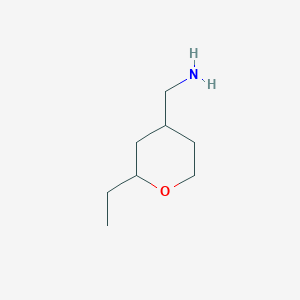
1-((3-Bromothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-Bromothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid is an organic compound characterized by the presence of a bromothiophene group attached to a cyclopropane ring via a carboxylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Bromothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid typically involves the bromination of thiophene derivatives followed by cyclopropanation. One common method includes the reaction of 3-bromothiophene with cyclopropylmethyl bromide in the presence of a base such as triethylamine . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and cyclopropanation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions: 1-((3-Bromothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or borane complexes are employed.
Major Products:
Substitution: Products include iodothiophene derivatives.
Oxidation: Products include thiophene sulfoxides and sulfones.
Reduction: Products include cyclopropylmethanol derivatives.
Applications De Recherche Scientifique
1-((3-Bromothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-((3-Bromothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The bromothiophene moiety can engage in π-π interactions with aromatic residues in proteins, while the cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity. The carboxylic acid group can form hydrogen bonds with target molecules, contributing to the overall stability of the compound-target complex.
Comparaison Avec Des Composés Similaires
- 1-((3-Chlorothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid
- 1-((3-Fluorothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid
- 1-((3-Methylthiophen-2-yl)methyl)cyclopropane-1-carboxylic acid
Comparison: Compared to its analogs, 1-((3-Bromothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid exhibits unique reactivity due to the presence of the bromine atom, which is a good leaving group in substitution reactions. This makes it a versatile intermediate in organic synthesis. Additionally, the bromine atom’s size and electronegativity can influence the compound’s interaction with biological targets, potentially leading to different biological activities.
Propriétés
Formule moléculaire |
C9H9BrO2S |
|---|---|
Poids moléculaire |
261.14 g/mol |
Nom IUPAC |
1-[(3-bromothiophen-2-yl)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H9BrO2S/c10-6-1-4-13-7(6)5-9(2-3-9)8(11)12/h1,4H,2-3,5H2,(H,11,12) |
Clé InChI |
AUFPGLKPBOENKQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CC2=C(C=CS2)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride](/img/structure/B13636630.png)




